molecular formula C11H18ClN3 B1503218 N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride CAS No. 380396-49-6

N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride

Cat. No.: B1503218
CAS No.: 380396-49-6
M. Wt: 227.73 g/mol
InChI Key: WQAPLCGYXGIWAX-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring attached to a pyridine ring through a methylene bridge, and it is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride typically involves the reaction of piperidine-4-carboxaldehyde with pyridin-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or chromatography may be employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of pyridine derivatives or piperidine derivatives, depending on the specific conditions.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines or pyridines.

Scientific Research Applications

N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: The compound has potential therapeutic applications, such as in the development of drugs for treating neurological disorders and cardiovascular diseases.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is similar to other piperidine and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:

  • N-(piperidin-4-ylmethyl)acetamide monohydrobromide

  • 1-[(piperidin-4-yl)methyl]piperazine

  • N-(piperidine-4-yl) benzamide compounds

These compounds share the piperidine or pyridine core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAPLCGYXGIWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694898
Record name N-[(Piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380396-49-6
Record name N-[(Piperidin-4-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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